(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoroacetyl group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids interact with palladium catalysts, undergoing transmetalation, a process where the boronic acid group is transferred from boron to palladium . This reaction is used to form carbon-carbon bonds, a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Boronic acids are known to play a significant role in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-2-(trifluoromethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and often uses a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various aryl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals with boron-containing motifs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
4-Pyridinylboronic acid: Lacks the trifluoroacetyl group, making it less reactive in certain contexts.
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid: Contains a hydroxypropan-2-yl group instead of a trifluoroacetyl group.
Uniqueness: (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a trifluoroacetyl group, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPTTRMSGGKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678191 |
Source
|
Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-58-0 |
Source
|
Record name | Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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